1,3-DIETHYL 2-{[(3-METHYLPYRIDIN-2-YL)AMINO]METHYLIDENE}PROPANEDIOATE
Overview
Description
1,3-DIETHYL 2-{[(3-METHYLPYRIDIN-2-YL)AMINO]METHYLIDENE}PROPANEDIOATE is a chemical compound with the molecular formula C13H16N2O4 and a molecular weight of 264.28 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIETHYL 2-{[(3-METHYLPYRIDIN-2-YL)AMINO]METHYLIDENE}PROPANEDIOATE typically involves the reaction of diethyl malonate with 3-methyl-2-aminopyridine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-DIETHYL 2-{[(3-METHYLPYRIDIN-2-YL)AMINO]METHYLIDENE}PROPANEDIOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1,3-DIETHYL 2-{[(3-METHYLPYRIDIN-2-YL)AMINO]METHYLIDENE}PROPANEDIOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-DIETHYL 2-{[(3-METHYLPYRIDIN-2-YL)AMINO]METHYLIDENE}PROPANEDIOATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (6-methyl-2-pyridylaminomethylene)malonate
- Diethyl 2-[(pyridin-3-ylamino)methylene]malonate
Comparison
1,3-DIETHYL 2-{[(3-METHYLPYRIDIN-2-YL)AMINO]METHYLIDENE}PROPANEDIOATE is unique due to its specific structural features, such as the presence of the 3-methylpyridin-2-yl group. This structural uniqueness contributes to its distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
diethyl 2-[[(3-methylpyridin-2-yl)amino]methylidene]propanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-4-19-13(17)11(14(18)20-5-2)9-16-12-10(3)7-6-8-15-12/h6-9H,4-5H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNGQOQDYCQJQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=CC=N1)C)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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